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Technical Support Center: Improving Long
Oligonucleotide Yield
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on improving the yield of long oligonucleotides. It

includes frequently asked questions, a troubleshooting guide, and detailed modified protocols

in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: Why does the yield of oligonucleotides decrease as the length increases?

A1: Oligonucleotide synthesis is a stepwise process where each nucleotide is added

sequentially. At each step, there is a small chance that the coupling reaction will not be

successful. While the coupling efficiency for a single step is very high (typically 99-99.5%),

these small inefficiencies compound with each addition. For example, with a 99% coupling

efficiency, a 20-mer synthesis would have a theoretical yield of about 82% full-length product,

whereas a 100-mer would only yield around 37% full-length product.[1] This cumulative loss of

efficiency is the primary reason for lower yields of longer oligonucleotides.[1]

Q2: What is considered a "long" oligonucleotide, and what are the main challenges in

synthesizing them?
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A2: Generally, oligonucleotides longer than 80 bases are considered "long," with those

exceeding 100 bases presenting significant synthesis challenges.[1] The primary challenge is

the cumulative effect of coupling efficiency.[1] Even with highly optimized protocols, the yield of

the full-length product decreases as the sequence gets longer.[1] Other challenges include an

increased likelihood of depurination (the loss of a purine base), the formation of secondary

structures, and difficulties in purification.[1][2]

Q3: What are the most critical factors for successfully synthesizing long oligonucleotides?

A3: The most critical factors for successful long oligonucleotide synthesis are:

High Coupling Efficiency: Maintaining a coupling efficiency of 99.5% or higher is crucial.[3][4]

This requires the use of high-quality, anhydrous reagents and optimized synthesis cycles.[2]

Minimizing Depurination: Depurination, the loss of purine bases (A and G), can lead to

truncated sequences.[2][3] Using milder deblocking agents like Dichloroacetic acid (DCA)

instead of Trichloroacetic acid (TCA) can help reduce depurination.[2][5]

Effective Capping: A high capping efficiency is essential to terminate any sequences that

failed to couple, preventing the formation of deletion mutants (n-1 mers) which are difficult to

purify.[2]

Appropriate Solid Support: For very long oligonucleotides (>100 bases), a larger pore size

support, such as 2000 Å CPG, or a polystyrene (PS) support is recommended to prevent

steric hindrance as the oligonucleotide chain grows.[2]

Q4: How do sequence-specific characteristics affect the synthesis of long oligonucleotides?

A4: Certain sequences can be more challenging to synthesize. For example, sequences with a

high guanine (G) content, especially those with consecutive G's, can form secondary structures

or aggregates.[1] This can interfere with both the synthesis process and subsequent

purification, potentially leading to lower yields.[1]

Q5: What purification methods are recommended for long oligonucleotides?

A5: For long oligonucleotides (>70 bases), it is advisable to use methods that can effectively

separate the full-length product from shorter, failure sequences.[5] Denaturing polyacrylamide
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gel electrophoresis (PAGE) offers high purity, ensuring a significant proportion of full-length

oligonucleotides, although the yield can be lower than other methods.[5] High-performance

liquid chromatography (HPLC), particularly reverse-phase HPLC, is also a common method.[5]

However, for very long oligos, both purity and yield might be compromised with standard HPLC

protocols.[5]

Troubleshooting Guide
This guide addresses common issues encountered during long oligonucleotide synthesis and

provides actionable solutions.
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Problem Potential Cause(s) Recommended Solution(s)

Low overall yield of the final

product

Low Coupling Efficiency: This

is the most common cause of

low yield, especially for long

oligos.[2][6][7] It can be

caused by moisture in the

reagents, degraded

phosphoramidites, or an

inefficient activator.[2][8]

* Ensure Anhydrous

Conditions: Use fresh,

anhydrous acetonitrile (ACN)

with a water content of 10-15

ppm or lower.[2] Use an in-line

drying filter for the argon or

helium gas supply.[2] * Use

Fresh Reagents: Use fresh

phosphoramidites and dissolve

them under an anhydrous

atmosphere.[2] * Optimize

Coupling Time: For modified or

sterically hindered

nucleosides, consider doubling

the standard coupling time.[8] *

Increase Reagent

Concentration: A higher

concentration of the

phosphoramidite solution (e.g.,

0.15 M instead of 0.1 M) can

help drive the reaction to

completion.[8] * Use a

Stronger Activator: Consider

using a more potent activator

like 5-(Ethylthio)-1H-tetrazole

(ETT) or 4,5-Dicyanoimidazole

(DCI).[8]

Presence of shorter, truncated

sequences (n-1, n-2, etc.)

Inefficient Capping: If

sequences that fail to couple

are not effectively capped, they

can react in subsequent

cycles, leading to deletion

mutants.[2]

* Ensure High Capping

Efficiency: Verify the freshness

and concentration of your

capping reagents (Cap A and

Cap B). * Increase Capping

Time: Consider a slight

increase in the capping step
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time to ensure complete

reaction.

Evidence of depurination

(cleavage at A or G bases)

Harsh Deblocking Conditions:

The standard deblocking

reagent, Trichloroacetic acid

(TCA), is a strong acid that can

cause depurination, especially

with longer exposure times

required for long oligos.[2]

* Use a Milder Deblocking

Agent: Switch from TCA to

Dichloroacetic acid (DCA),

which has a higher pKa and is

less likely to cause

depurination.[2][5] * Optimize

Deblocking Time: When using

DCA, it may be necessary to

double the deblock delivery

time to ensure complete

removal of the DMT group.[5]

Difficulty in purifying the final

product

High Percentage of Failure

Sequences: Low coupling and

capping efficiencies lead to a

complex mixture of truncated

and deletion sequences that

are difficult to separate from

the full-length product.[2]

* Address the Root Cause:

Focus on improving the

coupling and capping

efficiencies as described

above. * Choose the Right

Purification Method: For long

and complex mixtures,

denaturing PAGE is often the

best choice for achieving high

purity.[5]

Low yield after purification

Losses During Purification: A

significant portion of the

theoretical yield can be lost

during purification steps.[6][7]

* Optimize Purification

Protocol: Carefully follow the

recommended protocols for

your chosen purification

method to minimize losses. *

Consider DMT-on Purification:

For reverse-phase HPLC,

leaving the final 5'-DMT group

on can simplify the purification

of long oligonucleotides.[2]

Visualizing the Troubleshooting Workflow
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The following diagram illustrates a logical workflow for troubleshooting low-yield issues in long

oligonucleotide synthesis.

Low Yield of Long Oligonucleotide

Analyze Coupling Efficiency
(e.g., Trityl Monitoring)

Coupling Efficiency > 99%?

Check for Depurination
(e.g., Gel Electrophoresis)

Yes

Improve Coupling Protocol:
- Use Anhydrous Reagents
- Increase Coupling Time
- Use Stronger Activator

No

Minimal Depurination?

Investigate Capping Efficiency
(Presence of n-1 peaks)

Yes

Modify Deblocking Protocol:
- Switch TCA to DCA

- Optimize Deblocking Time

No

Enhance Capping Protocol:
- Use Fresh Reagents

- Increase Capping Time

Inefficient Capping

Optimized Yield

Capping Efficient
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Caption: Troubleshooting workflow for low yield in long oligonucleotide synthesis.

Modified Protocols for Improved Yield
Here are detailed protocols for key modifications to the standard oligonucleotide synthesis

process to enhance the yield of long oligonucleotides.

Protocol 1: Modified Deblocking Step to Reduce
Depurination
This protocol replaces the standard Trichloroacetic acid (TCA) deblocking solution with a milder

Dichloroacetic acid (DCA) solution.

Objective: To minimize depurination of adenine and guanine bases during the removal of the 5'-

dimethoxytrityl (DMT) protecting group.

Materials:

Dichloroacetic acid (DCA)

Dichloromethane (DCM), anhydrous

Procedure:

Prepare the Deblocking Solution: Prepare a 3% (v/v) solution of DCA in anhydrous DCM.

This is a milder acidic solution compared to the standard 3% TCA solution.[5]

Modify the Synthesizer Program:

Replace the standard TCA deblocking step in your synthesizer's protocol with the 3%

DCA/DCM solution.

Double the delivery time for the deblocking step.[5] This ensures the complete removal of

the DMT group, which is critical to avoid n-1 deletions.[5]
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Proceed with Synthesis: Continue with the standard coupling, capping, and oxidation steps

for each cycle.

Protocol 2: Enhanced Coupling for Long
Oligonucleotides
This protocol outlines modifications to the coupling step to maximize the efficiency of nucleotide

addition.

Objective: To achieve a coupling efficiency of >99.5% for each nucleotide addition.

Materials:

Anhydrous Acetonitrile (ACN) (water content < 15 ppm)

High-quality phosphoramidites

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))

Procedure:

Ensure Anhydrous Conditions:

Use a fresh, septum-sealed bottle of anhydrous ACN on the synthesizer.[2]

Dissolve phosphoramidites in anhydrous ACN under an inert, dry atmosphere (e.g., argon

or nitrogen).[2]

Modify the Synthesizer Program:

Increase the standard coupling time. A doubling of the coupling time can be beneficial,

especially for difficult couplings or when using modified bases.[8]

Consider a "double coupling" step for particularly challenging positions in the sequence.

This involves repeating the coupling step for the same nucleotide before proceeding to the

next cycle.

Use an Optimized Activator:
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If using a standard activator like 1H-Tetrazole and experiencing low coupling efficiency,

switch to a more potent activator such as ETT or DCI.[8]

Visualizing the Standard vs. Modified Synthesis Cycle
The following diagram compares a standard synthesis cycle with a modified cycle for long

oligonucleotides.

Standard Synthesis Cycle

Modified Cycle for Long Oligos

Deblocking (TCA)
Coupling Capping

Oxidation

Modified Deblocking
(DCA, longer time) Enhanced Coupling

(Longer time, stronger activator)
Capping

Oxidation

Click to download full resolution via product page

Caption: Comparison of a standard vs. a modified oligonucleotide synthesis cycle.

Quantitative Data Summary
The following table summarizes the impact of coupling efficiency on the theoretical yield of full-

length oligonucleotides of different lengths.
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Oligonucleotide
Length

Theoretical Yield at
98.0% Coupling
Efficiency

Theoretical Yield at
99.0% Coupling
Efficiency

Theoretical Yield at
99.5% Coupling
Efficiency

20-mer 68%[2] 82%[1] ~90%

50-mer 37% 61% ~78%[9]

100-mer 13%[2] 37%[1] ~61%

150-mer 5% 22% ~47%

200-mer 2% 13% ~37%

Note: Theoretical yield is calculated as (Coupling Efficiency)^(Number of Couplings). The

number of couplings is the oligonucleotide length minus one.

This data clearly illustrates that even a small improvement in coupling efficiency has a dramatic

impact on the final yield of long oligonucleotides.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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